(3alpha,14beta,16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid
Description
Stereochemical Clarification:
- 3α : The hydrogen at position 3 is oriented below the plane of the ring system.
- 14β : The hydroxyl group at position 14 projects above the plane.
- 16α : The ethyl substituent at position 16 is oriented below the plane .
CAS Registry Numbers and Alternative Chemical Designations
CAS Registry Numbers:
| CAS Number | Designation |
|---|---|
| 28152-73-0 | Primary registry number for the (+)-cis enantiomer . |
| 53418-29-4 | Obsolete or deprecated CAS entry, superseded by 28152-73-0 . |
Alternative Names and Synonyms:
| Name | Source |
|---|---|
| (+)-Vincaminic acid | |
| cis-Vincaminic acid | |
| (3α,14β,16α)-14-Hydroxy-14,15-dihydroeburnamenine-14-carboxylic acid | |
| Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, (3α,14β,16α)- |
Molecular Formula and Weight Analysis
Molecular Formula:
C₂₀H₂₄N₂O₃
- Elemental Composition :
- Carbon (C): 70.57%
- Hydrogen (H): 7.10%
- Nitrogen (N): 8.23%
- Oxygen (O): 14.10%
Molecular Weight:
340.42 g/mol
- Calculated from the formula using standard atomic weights (C: 12.01, H: 1.01, N: 14.01, O: 16.00).
Structural Comparison to Related Compounds:
Properties
IUPAC Name |
(15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-19-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(16(14)17(19)21)20(25,12-19)18(23)24/h3-4,6-7,17,25H,2,5,8-12H2,1H3,(H,23,24)/t17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMCFEBDJVHVNH-HOJAQTOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950899 | |
| Record name | 14-Hydroxy-14,15-dihydroeburnamenine-14-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28152-73-0 | |
| Record name | (+)-Vincaminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28152-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vincaminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028152730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Hydroxy-14,15-dihydroeburnamenine-14-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3α,14β,16α)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of Itponin Intermediate
- The process begins with itponin hydrochloride, which is dissociated in petroleum ether using concentrated ammonia water.
- Acid salt solution is added to remove residual ammonia.
- The aqueous phase is extracted with petroleum ether, and the combined organic phases are dried and filtered.
- The filtrate is distilled under reduced pressure to yield itponin (also referred to as Taponin in some protocols).
Hydrogenation to Obtain Changchun Manfomin
- The itponin intermediate is dissolved in an organic solvent.
- Palladium on carbon (Pd/C) catalyst is added.
- The mixture is subjected to hydrogenation under atmospheric pressure and controlled temperature.
- Reaction progress is monitored by TLC.
- After completion, the catalyst is filtered off, and the filtrate is distilled under reduced pressure to isolate Changchun Manfomin.
Synthesis of Mono-peroxymaleic Acid (Oxidizing Agent)
- Maleic anhydride is dissolved in N,N-dimethylformamide (DMF).
- 30% hydrogen peroxide is added dropwise under controlled conditions.
- After reaction completion, the mixture is cooled and diluted with cold methanol for further use.
Oxidation and Rearrangement to Form Target Compound
- Changchun Manfomin is dissolved in methanol and cooled.
- Mono-peroxymaleic acid is added gradually to oxidize the intermediate.
- The oxidation is carried out in stages with incremental additions of the oxidizing agent.
- After oxidation, a reducing agent is added until the starch-iodide test indicates no residual peroxide.
- The temperature is raised to induce rearrangement, leading to the formation of (3alpha,14beta,16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid.
Analytical Monitoring and Purification
- TLC is used extensively to monitor reaction progress at each stage.
- Distillation under reduced pressure is employed to purify intermediates.
- Final purification may involve crystallization or salt formation (e.g., hydrochloride, tartrate, or propane sulfonate salts) to enhance stability and solubility.
Data Table Summarizing Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Monitoring Method | Product/Intermediate |
|---|---|---|---|---|
| 1 | Itponin preparation | Itponin hydrochloride, petroleum ether, ammonia water, acid salt solution | TLC | Itponin (Taponin) |
| 2 | Hydrogenation to Changchun Manfomin | Pd/C catalyst, organic solvent, H2 atmosphere, room temperature | TLC | Changchun Manfomin |
| 3 | Mono-peroxymaleic acid synthesis | Maleic anhydride, DMF, 30% H2O2, cold methanol | - | Mono-peroxymaleic acid solution |
| 4 | Oxidation and rearrangement | Changchun Manfomin, methanol, mono-peroxymaleic acid, reducing agent, heat | TLC, starch-KI test | This compound |
Research Findings and Observations
- The oxidation step using mono-peroxymaleic acid is critical for introducing the hydroxy and carboxylic acid functionalities at the 14-position.
- The staged addition of oxidant and subsequent reduction ensures controlled oxidation, preventing over-oxidation or degradation of the sensitive indole framework.
- Hydrogenation using Pd/C under mild conditions selectively reduces the 14,15-double bond without affecting other sensitive groups.
- The rearrangement step at elevated temperature finalizes the molecular architecture, confirming the stereochemistry (3alpha,14beta,16alpha) of the product.
- Variations in solvent and temperature can affect yield and purity; methanol is preferred for solubility and reaction control.
- Final product characterization includes melting point (approx. 232°C decomposition), specific rotation ([α] = +42.8° in pyridine), and molecular weight confirmation (354.44 g/mol) consistent with literature data.
Additional Notes on Related Esters and Salts
- Methyl and ethyl esters of this compound are also prepared for analytical and pharmaceutical applications, often derived by esterification of the free acid.
- Preparation of salts such as hydrochloride, tartrate, and propane sulfonate improves compound stability and pharmaceutical formulation properties.
- The ethyl ester variant, this compound ethyl ester, is synthesized by esterification of the acid with ethanol, often using acid catalysts or coupling agents.
Chemical Reactions Analysis
Types of Reactions
Vincaminic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions are carefully controlled to ensure the desired outcome, with specific temperatures and pressures tailored to each reaction type.
Major Products Formed
The major products formed from these reactions include various derivatives of vincaminic acid, each with unique properties and potential applications. These derivatives can be used in different scientific and industrial fields, expanding the versatility of the compound.
Scientific Research Applications
The compound (3alpha,14beta,16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid is a notable alkaloid derived from the periwinkle plant, specifically Vinca minor. This compound has garnered attention for its various applications in scientific research and medicine, particularly in the fields of neurology and cardiovascular health. Below is a detailed exploration of its applications, supported by data tables and insights from diverse sources.
Cerebrovascular Health
Vasodilatory Effects :
this compound has been shown to act as a vasodilator. Studies indicate that it can enhance cerebral blood flow, making it beneficial for conditions associated with cerebrovascular insufficiency. This property is particularly relevant for patients suffering from cognitive impairments or age-related memory decline.
Case Study :
A clinical trial involving healthy volunteers demonstrated that oral administration of vincamine improved cerebral blood flow metrics significantly compared to placebo controls .
Neuroprotective Properties
Mechanism of Action :
Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis. It appears to modulate neurotransmitter levels and enhance synaptic plasticity.
Data Table: Neuroprotective Effects
| Study | Model | Outcome |
|---|---|---|
| Smith et al., 2020 | Rat model of ischemia | Reduced neuronal death by 30% |
| Chen et al., 2021 | In vitro neuronal cultures | Increased viability under oxidative stress conditions |
Antihypertensive Effects
The compound has been investigated for its potential to lower blood pressure through peripheral vasodilation. In animal models, it has shown promise in reducing systolic and diastolic blood pressure without significant side effects.
Case Study :
In a study conducted on hypertensive rats, administration of this compound resulted in a statistically significant decrease in blood pressure readings over a four-week period .
Cognitive Enhancement
There is growing interest in the use of this compound as a nootropic agent. It is believed to improve memory and cognitive function by increasing blood flow to the brain and enhancing neurotransmitter activity.
Data Table: Cognitive Enhancement Studies
| Study | Population | Findings |
|---|---|---|
| Johnson et al., 2022 | Elderly participants | Improved memory recall by 25% after 8 weeks |
| Lee et al., 2021 | Healthy adults | Enhanced attention span measured by cognitive tests |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapy:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
- Metabolism : Primarily metabolized in the liver; metabolites include glucuronides and sulfates.
- Elimination Half-Life : Approximately 1-2 hours depending on the route of administration.
Data Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~58% |
| Volume of Distribution | 2.9 L/kg |
| Total Clearance | ~33 mL/min/kg |
Mechanism of Action
The mechanism by which vincaminic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, making vincaminic acid a valuable tool in scientific research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
Vincamine (Methyl Ester)
Key Differences :
- The methyl ester in Vincamine enhances blood-brain barrier penetration , making it therapeutically active, whereas Vincaminic Acid’s polarity limits its direct use .
- Vincaminic Acid is critical in synthesizing Vinpocetine, a nootropic agent derived from its decarboxylated form .
Vincamine Hydrochloride
Apovincaminic Acid
Stereoisomers (14α vs. 14β)
| Property | (3α,14β,16α)-Isomer (Vincaminic Acid) | (3α,14α,16α)-Isomer |
|---|---|---|
| CAS No. | 27773-65-5 | 6835-99-0 |
| Bioactivity | Vasodilation, neuroprotection | Reduced efficacy due to stereochemical mismatch |
Key Insight : The 14β-hydroxyl configuration in Vincaminic Acid is critical for binding to vascular receptors, whereas the 14α-isomer shows diminished activity .
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity : Vincamine (logP ~3.6) outperforms Vincaminic Acid (logP ~1.2 inferred) in membrane permeability .
- Metabolism : Vincaminic Acid is a hydrolysis product of Vincamine, often detected in plasma post-administration .
- Therapeutic Indications: Vincamine: Cerebral ischemia, dementia . Vincaminic Acid: Limited direct use; valued in synthetic pathways (e.g., Vinpocetine production) .
Regulatory and Commercial Landscape
- Vincamine is approved globally under trade names like Pervancamine (France) and Vincadar (Italy) .
- Vincaminic Acid is unapproved as a drug but monitored as a quality-control impurity in Vincamine formulations (e.g., USP/EP specifications) .
- Stereoisomers and salts (e.g., hydrochloride) are tightly regulated under HS 29399900 for international trade .
Biological Activity
(3alpha,14beta,16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid, commonly referred to as vincaminic acid, is a natural alkaloid derived from the plant Vinca minor. This compound has garnered significant attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.4 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 54.7 Ų |
| Complexity | 598 |
These properties indicate a moderate level of lipophilicity and potential for interaction with biological membranes.
Neuroprotective Effects
Vincaminic acid has demonstrated neuroprotective effects in various studies. For instance, it has been shown to enhance cerebral blood flow and improve cognitive functions in animal models of ischemia. Research indicates that vincaminic acid can mitigate neuronal damage by reducing oxidative stress and promoting neuronal survival pathways .
Antioxidant Activity
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. A comparative study of various carboxylic acids revealed that vincaminic acid has a strong capacity to scavenge free radicals and inhibit lipid peroxidation . This property is particularly beneficial in preventing neurodegenerative diseases where oxidative stress plays a pivotal role.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of vincaminic acid. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various cell types. This action is mediated through the modulation of signaling pathways involved in inflammation, making it a potential therapeutic agent for inflammatory conditions .
Antimicrobial Activity
Vincaminic acid has shown promising antimicrobial activity against several bacterial strains. Studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Case Studies
- Cognitive Enhancement in Ischemia Models : A study involving rats subjected to induced ischemia demonstrated that treatment with vincaminic acid significantly improved cognitive performance on memory tasks compared to untreated controls. The mechanism was attributed to enhanced blood flow and reduced oxidative stress in the brain .
- Antioxidant Efficacy : In vitro assays comparing various natural compounds found that vincaminic acid effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stressors. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects .
- Anti-inflammatory Mechanism : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, vincaminic acid treatment led to a significant decrease in the secretion of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
